molecular formula C17H21N3O2 B10996291 N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B10996291
M. Wt: 299.37 g/mol
InChI Key: NYWPFENHJCYCLC-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cycloheptyl group attached to an acetamide moiety, which is further connected to a hydroxyphthalazinyl group. The molecular formula of this compound is C18H22N2O3, and it has a molecular weight of 314.388 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves the reaction of cycloheptylamine with 2-(4-hydroxyphthalazin-1-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetamide moiety can produce an amine .

Scientific Research Applications

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxyphthalazinyl group can bind to enzymes or receptors, modulating their activity. The cycloheptyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide is unique due to its specific cycloheptyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-cycloheptyl-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C17H21N3O2/c21-16(18-12-7-3-1-2-4-8-12)11-15-13-9-5-6-10-14(13)17(22)20-19-15/h5-6,9-10,12H,1-4,7-8,11H2,(H,18,21)(H,20,22)

InChI Key

NYWPFENHJCYCLC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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